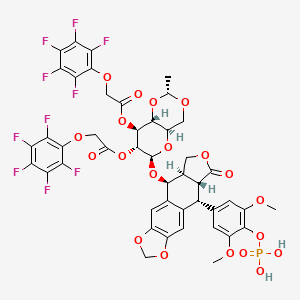

Tafluposide

Descripción

Propiedades

IUPAC Name |

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVUHUGTUDWRK-CSLCKUBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H35F10O20P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170767 | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1116.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179067-42-6 | |

| Record name | Tafluposide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFLUPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of Tafluprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for tafluprost, a fluorinated prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. The document details key synthetic strategies, highlights critical intermediates, and presents experimental data and protocols to support research and development efforts in the field of ophthalmic drug synthesis.

Introduction to Tafluprost Synthesis

Tafluprost's complex molecular structure, featuring a difluorinated side chain, necessitates sophisticated synthetic strategies. The core of tafluprost synthesis revolves around the stereocontrolled construction of the cyclopentane ring and the subsequent introduction of the α- and ω-chains. Several distinct and innovative approaches have been developed to achieve this, primarily categorized as:

-

Convergent Synthesis via Julia-Kocienski Olefination: This approach involves the synthesis of two key fragments, a cyclopentane core and a difluorinated ω-chain, which are then coupled in a later stage.

-

Asymmetric Suzuki-Miyaura Coupling: A modern approach that utilizes a catalytic asymmetric reaction to establish the crucial stereochemistry of the cyclopentane core.

-

Classic Corey Lactone-Based Synthesis: A traditional and well-established route that employs a versatile bicyclic lactone intermediate to build the prostaglandin framework.

This guide will delve into the specifics of each of these pathways, providing a comparative analysis of their methodologies and outcomes.

Convergent Synthesis Pathway Utilizing Julia-Kocienski Olefination

A notable convergent synthesis of tafluprost employs a Julia-Kocienski olefination to form the C13-C14 double bond, connecting the upper and lower side chains. This strategy offers the advantage of building complex fragments separately and combining them at a late stage, which can improve overall efficiency. A key intermediate in this pathway is a structurally advanced prostaglandin phenylsulfone.[1]

The general workflow for this convergent synthesis is depicted below:

Caption: Convergent synthesis of tafluprost via Julia-Kocienski olefination.

Key Intermediates and Transformations

-

Prostaglandin Phenylsulfone (16): This advanced intermediate, derived from a Corey lactone, serves as the cyclopentane core and already contains the necessary stereochemistry for the upper portion of the molecule.

-

Aldehyde ω-Chain Synthon (17): This fragment contains the phenoxy group and a precursor to the difluorinated segment of the lower side chain.

-

Julia-Kocienski Olefination: This reaction couples the prostaglandin phenylsulfone with the aldehyde ω-chain synthon to stereoselectively form the trans-alkene bond.

-

trans-13,14-en-15-one (30): The product of the olefination, which then undergoes fluorination.

-

Deoxydifluorination: A crucial step to introduce the two fluorine atoms at the C-15 position, typically using reagents like Deoxo-Fluor®.

-

Tafluprost Acid (6): The biologically active metabolite of tafluprost, which is esterified in the final step.

Quantitative Data

| Step | Reactants | Reagents and Conditions | Yield (%) |

| Julia-Kocienski Olefination & Deprotection | Phenylsulfone (16), Aldehyde (17) | 1) LDA, THF, -78 °C; 2) Na/Hg, Na2HPO4, MeOH | 79 (from 16) |

| Acetylation | Diol intermediate | Ac2O, TEA, DMAP, CH2Cl2 | 97 |

| Silyl Deprotection | Silyl ether intermediate | CSA, MeOH, CH2Cl2 | 82 |

| Oxidation | Alcohol intermediate | DMP, NaHCO3, CH2Cl2 | 99 |

| Deoxydifluorination | Enone (30) | Deoxo-Fluor, CH2Cl2, reflux | 78 |

| Deprotection | Protected Tafluprost (31) | K2CO3, MeOH | 76 |

| Hydrolysis | Methyl ester intermediate | LiOH·H2O, MeOH | 98 |

| Esterification | Tafluprost Acid (6) | i-PrI, DBU, acetone | 83 |

Experimental Protocol: Convergent Synthesis

Step 1: Julia-Kocienski Olefination and Reductive Desulfonylation To a solution of prostaglandin phenylsulfone (16) in anhydrous THF at -78 °C under an argon atmosphere is added freshly prepared lithium diisopropylamide (LDA). After stirring for 1 hour, a solution of the aldehyde ω-chain synthon (17) in THF is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C. The reaction is then quenched with a saturated aqueous solution of NH4Cl. The resulting β-hydroxysulfone is not isolated but is directly subjected to reductive desulfonylation. To the crude β-hydroxysulfone in methanol is added disodium hydrogen phosphate and sodium amalgam. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The reaction is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the olefination product.

(Note: This is a generalized protocol based on the provided data. For full experimental details, including specific quantities and work-up procedures, please refer to the supporting information of the cited literature.)

Asymmetric Suzuki-Miyaura Coupling Pathway

A more recent and elegant approach to tafluprost involves a catalytic asymmetric Suzuki-Miyaura reaction. This strategy establishes the stereochemistry of the cyclopentyl core through a desymmetrization of a racemic precursor.[2] This method offers high enantioselectivity and diastereoselectivity in the key bond-forming step.

The logical flow of this synthetic route is outlined below:

Caption: Asymmetric synthesis of tafluprost via Suzuki-Miyaura coupling.

Key Intermediates and Transformations

-

Racemic Bicyclic Allyl Chloride: A readily available starting material for the key coupling reaction.

-

Alkenyl Boronic Acid: The coupling partner containing the difluorinated ω-chain.

-

Asymmetric Suzuki-Miyaura Coupling: A rhodium-catalyzed reaction that couples the two fragments with high enantio- and diastereocontrol.

-

Pd-catalyzed Allylic Substitution: This reaction introduces the precursor for the α-chain.

-

Iodolactonization: A classic transformation in prostaglandin synthesis to form a lactone and install a hydroxyl group with the correct stereochemistry.

-

Lactol: The reduction product of the lactone, which is a key precursor for the Wittig reaction.

-

Wittig Reaction: This reaction introduces the α-chain with the characteristic cis-double bond.

Quantitative Data

| Step | Reactants | Reagents and Conditions | Yield (%) |

| Asymmetric Suzuki-Miyaura Coupling | Racemic Allyl Chloride, Alkenyl Boronic Acid | [Rh(COD)OH]2, Ligand, CsOH, THF | 87 (>20:1 dr, 77% ee) |

| Pd-catalyzed Allylic Substitution | Cyclopentene intermediate, Diethyl malonate | [Pd(dppf)Cl2]2, THF | 89 |

| Hydrolysis and Decarboxylation | Malonate adduct | 1) NaOH, THF/H2O; 2) CDI, THF; 3) NaOH | - |

| Iodolactonization | Carboxylic acid intermediate | KI/I2, NaHCO3, THF/H2O | 73 (over 3 steps) |

| Radical Deiodination | Iodolactone | Bu3SnH, AIBN, C6H6 | 79 |

| Lactone Reduction | Lactone intermediate | DIBAL-H, CH2Cl2, -78 °C to rt | 89 |

| Wittig Reaction and Esterification | Lactol | 1) (4-carboxybutyl)triphenylphosphonium bromide, KHMDS; 2) 2-iodopropane, DBU | 65 (over 2 steps) |

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

Step 1: Asymmetric Suzuki-Miyaura Coupling To a mixture of [Rh(COD)OH]2 and the appropriate chiral ligand in THF is added the alkenyl boronic acid followed by an aqueous solution of cesium hydroxide. The racemic bicyclic allyl chloride is then added, and the reaction mixture is stirred at room temperature until completion as monitored by TLC. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford the chiral cyclopentene intermediate.

(Note: This is a generalized protocol. For full experimental details, including specific quantities, ligand selection, and work-up procedures, please refer to the supporting information of the cited literature.)

Corey Lactone-Based Synthesis Pathway

The synthesis of many prostaglandins, including tafluprost, has traditionally relied on the use of the versatile Corey lactone as a key building block. This approach involves the sequential attachment of the ω- and α-chains to a functionalized cyclopentane core derived from the Corey lactone.

An experimental workflow for a Corey lactone-based synthesis of tafluprost is presented below:

References

A Technical Guide to the Chemical and Physical Properties of Tafluprost for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of Tafluprost, a prostaglandin F2α analogue essential in ophthalmic research and drug development. This document details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes complex biological and experimental processes through detailed diagrams.

Chemical and Physical Properties

Tafluprost is a lipophilic ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active metabolite, tafluprost acid.[1] This conversion is critical for its therapeutic effect in reducing intraocular pressure (IOP).[2] The chemical and physical characteristics of Tafluprost are fundamental to its formulation, stability, and pharmacokinetic profile.

Chemical Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

| Chemical Formula | C₂₅H₃₄F₂O₅ |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 209860-87-7 |

| Synonyms | Taflotan, Zioptan, AFP-168, MK-2452 |

Physicochemical Data

The physicochemical properties of Tafluprost influence its solubility, permeability, and ultimately, its bioavailability upon topical administration.

| Property | Value | Reference |

| Melting Point | 87.5 °C | [3] |

| Boiling Point | 100 °C | [3] |

| Solubility | Practically insoluble in water. Soluble in ethanol and methanol. | [4][5] |

| pKa | 5.5-6.7 | [3] |

| LogP (Octanol/Water) | 4.05 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of Tafluprost.

Determination of Aqueous Solubility

The low aqueous solubility of Tafluprost necessitates the use of solubilizing agents in ophthalmic formulations.[5] A standard shake-flask method can be employed to determine its intrinsic aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Tafluprost is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Tafluprost in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3][4][6][7][8]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and sensitive method for the quantification of Tafluprost in various matrices, including bulk drug substance, ophthalmic solutions, and biological fluids.[3][4][6][7][8]

Instrumentation and Conditions:

-

Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., phosphate buffer).[3][4][6][8]

-

Flow Rate: Typically 1.0 - 1.2 mL/min.[4]

-

Detection: UV detection at 210 nm or fluorescence detection with excitation at 220 nm and emission at 292 nm.[3][4]

-

Column Temperature: Maintained at a constant temperature, for instance, 50 °C.[4]

Sample Preparation:

-

Standard Solutions: Prepare a series of standard solutions of Tafluprost in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Solutions: Dilute the sample (e.g., ophthalmic solution) with the mobile phase or a suitable diluent to fall within the concentration range of the standard curve.

-

Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Analysis: The concentration of Tafluprost in the sample is calculated by comparing its peak area to the calibration curve generated from the standard solutions.

Signaling Pathway and Mechanism of Action

Tafluprost acid, the active metabolite of Tafluprost, is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2][9] Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][10]

Experimental Workflows

In Vitro FP Receptor Binding Assay

This workflow outlines a competitive binding assay to determine the affinity of Tafluprost acid for the FP receptor.

In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model

This workflow describes a typical in vivo experiment to evaluate the IOP-lowering efficacy of Tafluprost in a rabbit model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. selleckchem.com [selleckchem.com]

- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

The Genesis of a Prostaglandin Analogue: An In-depth Technical Guide to the Discovery and Development of Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost, a fluorinated prostaglandin F2α analogue, has emerged as a significant therapeutic agent in the management of open-angle glaucoma and ocular hypertension. Its development journey, from initial synthesis to extensive clinical evaluation, offers valuable insights into modern drug discovery. This technical guide provides a comprehensive overview of the discovery and development history of Tafluprost, with a focus on its pharmacological profile, preclinical and clinical data, and the experimental methodologies that underpinned its evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism and development process.

Introduction: The Unmet Need and the Prostaglandin Approach

Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) stands as a major modifiable risk factor. The therapeutic landscape for glaucoma has been significantly shaped by the advent of prostaglandin F2α (PGF2α) analogues, which effectively lower IOP by enhancing the uveoscleral outflow of aqueous humor. The development of Tafluprost was driven by the need for potent and well-tolerated PGF2α analogues with a favorable safety profile.

Discovery and Synthesis

Tafluprost (AFP-168) is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid (AFP-172). A key structural feature of Tafluprost is the substitution of the C-15 hydroxyl group with two fluorine atoms. This modification was a deliberate design choice to enhance its metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase.

The synthesis of Tafluprost has been approached through various innovative routes. One notable strategy involves a convergent synthesis utilizing a Julia-Kocienski olefination to construct the ω-chain and a Horner-Wadsworth-Emmons reaction for the α-chain.

Preclinical Development

Pharmacodynamics: Receptor Binding and Mechanism of Action

Tafluprost acid is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor).

Receptor Binding Affinity:

Competitive radioligand binding assays have been instrumental in quantifying the affinity of Tafluprost acid for the FP receptor.

| Compound | Receptor | Binding Affinity (Ki) |

| Tafluprost acid | Prostaglandin F (FP) Receptor | 0.4 nM[1] |

Tafluprost acid exhibits a 12-fold higher affinity for the FP receptor compared to the active acid of latanoprost.

Mechanism of Action:

The primary mechanism by which Tafluprost acid lowers IOP is through the activation of FP receptors located in the ciliary muscle and trabecular meshwork. This initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the hydraulic resistance of the uveoscleral pathway, thereby increasing aqueous humor outflow.

Signaling Pathway

Activation of the Gq-coupled FP receptor by Tafluprost acid stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade, along with the activation of the Rho/Rho kinase (ROCK) pathway, is believed to contribute to the changes in the ciliary muscle and extracellular matrix that facilitate increased uveoscleral outflow.

Preclinical Efficacy Models

The IOP-lowering efficacy of Tafluprost was evaluated in several preclinical animal models, with normotensive and laser-induced ocular hypertensive monkeys being particularly relevant due to their anatomical and physiological similarities to humans.

Clinical Development

The clinical development of Tafluprost encompassed a series of Phase I, II, and III trials to establish its safety and efficacy, followed by post-marketing Phase IV studies.

Phase I and II Studies

Initial Phase I studies in healthy volunteers focused on safety, tolerability, and pharmacokinetics. Phase II dose-ranging studies were crucial in identifying the optimal concentration of 0.0015% for further development, balancing IOP-lowering efficacy with a favorable side-effect profile.

Phase III Clinical Trials

Multiple large-scale, randomized, and controlled Phase III trials were conducted to compare the efficacy and safety of Tafluprost 0.0015% with other established glaucoma medications, such as latanoprost and timolol.

Summary of IOP Reduction in Key Clinical Trials:

| Trial Phase | Comparator | Duration | Mean IOP Reduction from Baseline (Tafluprost) |

| Phase II | Latanoprost 0.005% | 42 Days | 9.7 ± 3.3 mmHg |

| Phase III | Latanoprost 0.005% | 24 Months | 7.1 mmHg (29.1%) |

| Phase III | Timolol 0.5% (Preservative-Free) | 12 Weeks | Non-inferior to Timolol |

| Phase IV (Treatment-Naïve) | - | 3 Months | 4.7 mmHg (19.8%) |

Safety and Tolerability:

The most frequently reported adverse event in clinical trials was conjunctival hyperemia. Other common side effects included ocular irritation, pruritus, and changes in eyelash growth. The development of a preservative-free formulation of Tafluprost was a significant step in improving its ocular surface tolerability, particularly for patients with pre-existing ocular surface disease or sensitivity to preservatives.

| Adverse Event | Frequency in Clinical Trials |

| Conjunctival Hyperemia | 4% - 20% |

| Ocular Irritation/Stinging | ~4.4% |

| Ocular Pruritus | ~2.5% - 4.4% |

| Eyelash Changes | Common |

| Iris Hyperpigmentation | Less frequent than with some other prostaglandin analogues |

Experimental Protocols

Radioligand Binding Assay for FP Receptor

A representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the FP receptor is outlined below.

Laser-Induced Ocular Hypertension Model in Monkeys

This preclinical model is crucial for evaluating the IOP-lowering efficacy of new glaucoma medications.

Representative Phase III Clinical Trial Protocol

The following outlines the key elements of a typical Phase III clinical trial for Tafluprost.

Conclusion

The discovery and development of Tafluprost exemplify a rational approach to drug design, building upon the established therapeutic class of prostaglandin F2α analogues. Its journey from a chemically modified prostaglandin to a globally approved medication for glaucoma highlights the importance of a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and extensive clinical evaluation. The development of a preservative-free formulation further underscores the ongoing commitment to improving patient outcomes and quality of life. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of ophthalmic drug development.

References

Tafluprost as a Prodrug and its Active Metabolite Tafluprost Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α (PGF2α) utilized as a potent ocular hypotensive agent in the management of open-angle glaucoma and ocular hypertension.[1] It is administered topically as an isopropyl ester prodrug, which facilitates its penetration through the cornea. In the eye, tafluprost is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, tafluprost acid.[2][3] This active form is a selective agonist for the prostaglandin F (FP) receptor, and its binding initiates a cascade of events that lead to a reduction in intraocular pressure (IOP).[2][4] The primary mechanism of action is an increase in the uveoscleral outflow of aqueous humor.[2][3][4] This document provides a comprehensive technical overview of tafluprost and tafluprost acid, focusing on their pharmacology, pharmacokinetics, and the experimental methodologies used for their characterization.

Mechanism of Action

Tafluprost acid exerts its therapeutic effect by selectively binding to and activating the prostanoid FP receptor, a G-protein coupled receptor.[2] This activation in the ciliary muscle and other ocular tissues leads to the remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[5][6]

Signaling Pathway

The binding of tafluprost acid to the FP receptor activates the Gαq protein subunit, which subsequently stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the upregulation and secretion of matrix metalloproteinases (MMPs), which are responsible for the degradation of extracellular matrix components in the uveoscleral pathway.[5][7]

References

- 1. Uveoscleral outflow following cyclodialysis in the monkey eye using a fluorescent tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

Tafluprost's Affinity and Selectivity for the Prostaglandin FP Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the affinity and selectivity of tafluprost, a fluorinated prostaglandin F2α analogue, for the prostaglandin FP receptor. The document details the quantitative binding data, the experimental protocols used to determine these parameters, and the downstream signaling pathways initiated by receptor activation.

Introduction to Tafluprost and the Prostaglandin FP Receptor

Tafluprost is a prostaglandin analogue used clinically to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid. The therapeutic effect of tafluprost is mediated through its high affinity and selectivity for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[1][2]

Binding Affinity and Selectivity of Tafluprost Acid

The efficacy of tafluprost as an ocular hypotensive agent is rooted in the high binding affinity and selectivity of its active metabolite, tafluprost acid, for the FP receptor.

Quantitative Binding Data

Numerous studies have quantified the binding affinity of tafluprost acid for the FP receptor, often in comparison to other prostaglandin analogues like latanoprost acid. The key binding parameter is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Tafluprost Acid | Prostaglandin FP | 0.4 nM | [1][3] |

| Latanoprost Acid | Prostaglandin FP | 4.7 nM | [3] |

As the data indicates, tafluprost acid exhibits an approximately 12-fold higher affinity for the FP receptor than latanoprost acid.[2][4][5][6][7]

Receptor Selectivity

In addition to high affinity, the therapeutic utility of a drug is also determined by its selectivity for the target receptor over other receptors to minimize off-target effects. Tafluprost acid has been shown to be highly selective for the FP receptor.

| Receptor | Relative Affinity of Tafluprost Acid | Reference |

| Prostaglandin FP | 1 | |

| Prostaglandin EP3 | 126-fold lower than for FP | [8][9] |

This high selectivity for the FP receptor contributes to the favorable safety and tolerability profile of tafluprost.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like tafluprost involves a series of in vitro assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay for FP Receptor Affinity

This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound (e.g., tafluprost acid) to compete for this binding.

Objective: To determine the inhibition constant (Ki) of tafluprost acid for the prostaglandin FP receptor.

Materials:

-

Radioligand: [3H]-Prostaglandin F2α ([3H]PGF2α)

-

Receptor Source: Membrane preparations from bovine corpus luteum, which is a rich source of FP receptors.

-

Test Compound: Tafluprost acid

-

Reference Compound: Unlabeled PGF2α

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass Fiber Filters: Whatman GF/C or equivalent

-

Scintillation Cocktail

-

Scintillation Counter

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen bovine corpus luteum tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

-

50 µL of various concentrations of tafluprost acid or reference compound.

-

50 µL of [3H]PGF2α (at a concentration near its Kd).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for FP Receptor Agonism

Functional assays are essential to confirm that binding to the receptor translates into a biological response. For Gq-coupled receptors like the FP receptor, common functional assays include measuring the production of inositol phosphates (a downstream second messenger) or the mobilization of intracellular calcium.

Objective: To measure the ability of tafluprost acid to stimulate the production of inositol phosphates (IPs) following FP receptor activation.

Materials:

-

Cell Line: A7r5 cells (rat aortic smooth muscle cells) or other cells endogenously or recombinantly expressing the FP receptor.

-

Labeling Reagent: [3H]-myo-inositol

-

Agonist: Tafluprost acid

-

Stimulation Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

-

Lysis Buffer: 0.1 M formic acid

-

Anion Exchange Resin: Dowex AG1-X8

Protocol:

-

Cell Culture and Labeling:

-

Culture A7r5 cells in appropriate growth medium.

-

Incubate the cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Agonist Stimulation:

-

Wash the labeled cells with stimulation buffer.

-

Pre-incubate the cells with LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add various concentrations of tafluprost acid and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Collect the cell lysates.

-

Apply the lysates to columns containing anion exchange resin.

-

Wash the columns to remove free [3H]-myo-inositol.

-

Elute the total [3H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates produced against the logarithm of the tafluprost acid concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to FP receptor activation by tafluprost acid.

Materials:

-

Cell Line: HEK293T cells transiently or stably expressing the human FP receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM

-

Agonist: Tafluprost acid

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescence Plate Reader: Equipped with an injection system.

Protocol:

-

Cell Culture:

-

Culture HEK293T cells expressing the FP receptor in a 96-well or 384-well black-walled, clear-bottom plate.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Calcium Measurement:

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject various concentrations of tafluprost acid into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the tafluprost acid concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like tafluprost acid initiates a well-defined intracellular signaling cascade.

Caption: Prostaglandin FP Receptor Signaling Cascade.

Experimental Workflow for Agonist Characterization

The characterization of a novel prostaglandin FP receptor agonist typically follows a logical progression from binding studies to functional assays.

Caption: Workflow for Prostaglandin Agonist Characterization.

Conclusion

Tafluprost acid, the active metabolite of tafluprost, is a highly potent and selective agonist for the prostaglandin FP receptor. Its high binding affinity, significantly greater than that of latanoprost acid, and its selectivity for the FP receptor over other prostanoid receptors, underscore its efficacy as a targeted therapy for reducing intraocular pressure. The experimental protocols detailed in this guide provide a robust framework for the characterization of prostaglandin receptor ligands, from initial binding assessment to the confirmation of functional activity through downstream signaling pathways. This comprehensive understanding is crucial for the continued development of novel and improved therapies for glaucoma and other ocular conditions.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Preparation and characterization of plasma membranes from bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Tafluposide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluposide (also known as F-11782) is a potent, semi-synthetic epipodophyllotoxin derivative that functions as a dual inhibitor of topoisomerase I and II. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and mechanism of action of this compound. It includes a summary of its cytotoxic activity against various cancer cell lines, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C45H35F10O20P. It has a molecular weight of 1116.71 g/mol and a CAS number of 179067-42-6. The molecule is characterized by a polycyclic core derived from epipodophyllotoxin, a naturally occurring lignan. Key structural features include a glucoside moiety, two pentafluorophenoxyacetyl groups, and a phosphate ester.

| Property | Value |

| IUPAC Name | [(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][2]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate |

| Molecular Formula | C45H35F10O20P |

| Molecular Weight | 1116.71 g/mol |

| CAS Number | 179067-42-6 |

| Synonyms | F-11782, F11782 |

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex stereochemistry. The molecule possesses multiple chiral centers, and its specific three-dimensional arrangement is crucial for its interaction with its molecular targets, topoisomerase I and II. The absolute stereochemistry of this compound is defined by the IUPAC name, which specifies the configuration at each stereocenter. The precise stereochemical control during its synthesis is critical to ensure the desired pharmacological activity.

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its potent antitumor activity by acting as a dual inhibitor of two essential nuclear enzymes: topoisomerase I and topoisomerase II.[1][3] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination by introducing transient single- and double-strand breaks in the DNA, respectively.[4]

The mechanism of action of this compound is distinct from that of other epipodophyllotoxin derivatives like etoposide. While etoposide stabilizes the "cleavable complex" formed between topoisomerase II and DNA, this compound is a catalytic inhibitor that impairs the binding of both topoisomerase I and II to DNA.[5][6] This inhibition of enzyme-DNA interaction prevents the relaxation of supercoiled DNA, leading to the accumulation of topological stress and ultimately resulting in DNA damage and the induction of apoptosis (programmed cell death).[6][7]

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data: Cytotoxicity Against Human Tumor Cells

The cytotoxic activity of this compound has been evaluated against a panel of fresh tumor cells isolated from patients with various hematological and solid tumors. The following table summarizes the median LC50 values (the concentration of the drug that causes 50% cell death) obtained from these studies.[1]

| Tumor Type | Number of Samples | Median LC50 (μM) (Range) |

| Acute Myeloid Leukemia (AML) | 25 | 2.5 (0.8 - 25) |

| Chronic Lymphocytic Leukemia (CLL) | 10 | 3.8 (0.8 - 12.5) |

| Non-Hodgkin's Lymphoma (NHL) | 8 | 5.0 (1.0 - 25) |

| Ovarian Cancer | 12 | 6.3 (1.3 - 50) |

| Breast Cancer | 10 | 7.5 (1.0 - >100) |

| Lung Cancer | 8 | 10.0 (2.5 - >100) |

Data from Sargent JM, et al. Anticancer Drugs. 2003 Jul;14(6):467-73.[1]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay (General Protocol)

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Sterile deionized water

-

STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare a reaction mixture on ice containing 10x reaction buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding human topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA compared to the control.[8]

Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][9][10][11]

Materials:

-

Human tumor cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 48 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control. The LC50 value can then be determined from the dose-response curve.[2][9][10][11]

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a promising anticancer agent with a unique mechanism of action as a dual catalytic inhibitor of topoisomerase I and II. Its complex molecular structure and defined stereochemistry are essential for its biological activity. The quantitative data on its cytotoxicity against a range of human tumor cells highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, offering key data and experimental protocols to facilitate further investigation and development. Further research is warranted to fully elucidate its synthesis, detailed signaling pathways, and potential clinical applications.

References

- 1. Ex vivo effects of the dual topoisomerase inhibitor this compound (F 11782) on cells isolated from fresh tumor samples taken from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. F 11782, a novel epipodophylloid non-intercalating dual catalytic inhibitor of topoisomerases I and II with an original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. F 11782, a novel catalytic inhibitor of topoisomerases I and II, induces atypical, yet cytotoxic DNA double-strand breaks in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell death induction by F 11782 a novel dual catalytic inhibitor of topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Silico Modeling of Tafluposide-FP Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the interaction between Tafluprost acid (Tafluposide-FP), the active metabolite of the glaucoma medication Tafluprost, and its target, the human prostaglandin F2α receptor (FP receptor). This document outlines detailed protocols for computational modeling, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows. The recent availability of the cryo-electron microscopy (cryo-EM) structure of the human FP receptor has paved the way for more accurate and insightful in-silico investigations, which are crucial for understanding the drug's mechanism of action and for the development of novel therapeutics.

Introduction: Tafluprost and the FP Receptor

Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is rapidly hydrolyzed in the cornea to its biologically active form, Tafluprost acid. Tafluprost acid is a potent and highly selective agonist of the prostaglandin F2α receptor, also known as the FP receptor. The activation of the FP receptor in the eye is believed to reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor.

The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the interaction of Tafluprost acid with the human FP receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.4 nM | |

| EC50 for FP Receptor | 0.53 nM | |

| FP Receptor PDB ID | 8IQ4 |

In-Silico Experimental Protocols

This section details the proposed in-silico workflow for studying the interaction between Tafluprost acid and the human FP receptor. This protocol is based on established methodologies for GPCR modeling and simulation.

Homology Modeling (Conditional)

With the availability of the human FP receptor cryo-EM structure (PDB ID: 8IQ4), homology modeling is not strictly necessary if the available structure is of sufficient quality and completeness for the binding site of interest. However, if the structure contains gaps or if modeling a different conformational state is desired, homology modeling can be employed.

Protocol:

-

Template Selection: Use the cryo-EM structure of the human FP receptor (PDB ID: 8IQ4) as the primary template.

-

Sequence Alignment: Align the target human FP receptor sequence (UniProt ID: P43088) with the template sequence.

-

Model Building: Utilize a homology modeling software such as MODELLER or SWISS-MODEL to generate 3D models.

-

Loop Refinement: Refine the loop regions of the generated models.

-

Model Validation: Assess the quality of the models using tools like PROCHECK and Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor Preparation:

-

Start with the high-resolution cryo-EM structure of the human FP receptor (PDB ID: 8IQ4).

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Tafluprost acid.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the orthosteric binding pocket based on the location of the co-crystallized ligand in the template structure or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Perform docking using software like AutoDock Vina, Glide, or GOLD.

-

Generate multiple binding poses and rank them based on their scoring functions.

-

-

Pose Analysis:

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between Tafluprost acid and the FP receptor.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the Tafluprost acid-FP receptor complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with water molecules and add counter-ions to neutralize the charge.

-

-

Force Field Selection:

-

Choose a suitable force field for proteins, lipids, and the ligand (e.g., AMBER, CHARMM, or GROMOS).

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the complex and the dynamics of the interaction.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable intermolecular interactions over time.

-

Visualizations

FP Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the FP receptor.

Caption: FP Receptor Gq-mediated signaling pathway.

In-Silico Modeling Workflow

The diagram below outlines the sequential steps involved in the in-silico modeling of the this compound-FP receptor interaction.

Caption: Workflow for in-silico modeling.

Conclusion

The in-silico modeling of the Tafluprost acid-FP receptor interaction provides a powerful computational framework to elucidate the molecular basis of its therapeutic action. By leveraging the recently determined structure of the human FP receptor and employing rigorous molecular docking and dynamics simulations, researchers can gain detailed insights into the binding mode, key interacting residues, and the dynamic nature of this interaction. This knowledge is invaluable for the rational design of next-generation prostaglandin analogs with improved efficacy and side-effect profiles for the treatment of glaucoma and other conditions. The protocols and visualizations presented in this guide serve as a foundational resource for scientists and drug developers in this field.

Tafluprost's Impact on Uveoscleral Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which tafluprost, a synthetic analog of prostaglandin F2α, enhances the uveoscleral outflow of aqueous humor, a critical pathway in regulating intraocular pressure (IOP). The following sections detail the molecular signaling cascades, present quantitative data from key studies, and provide comprehensive experimental protocols for investigating these effects.

Introduction to Tafluprost and Uveoscleral Outflow

Tafluprost is a potent, selective agonist for the prostaglandin F (FP) receptor, widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[1][3] This pathway involves the passage of aqueous humor through the ciliary muscle, suprachoroidal space, and sclera.[4] By enhancing fluid removal through this route, tafluprost effectively lowers intraocular pressure, a major risk factor for glaucomatous optic neuropathy.

The therapeutic effect of tafluprost is initiated by its active form, tafluprost acid, which is generated after the prodrug is hydrolyzed by corneal esterases.[2] Tafluprost acid then binds to FP receptors located on ciliary muscle cells, triggering a cascade of intracellular events that lead to the remodeling of the extracellular matrix (ECM).[5][6] This remodeling process, primarily mediated by the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance within the uveoscleral pathway, thereby facilitating aqueous humor outflow.[5][7]

Quantitative Data on Tafluprost's Effects

The following tables summarize key quantitative findings from preclinical and in vitro studies, illustrating the impact of tafluprost and related prostaglandin analogs on uveoscleral outflow and the expression of matrix metalloproteinases.

Table 1: Effect of Prostaglandin Analogs on Uveoscleral Outflow in Non-Human Primates

| Prostaglandin Analog | Concentration | Animal Model | Baseline Uveoscleral Outflow (μL/min) | Post-treatment Uveoscleral Outflow (μL/min) | Percentage Increase | Reference |

| Travoprost | 0.004% | Cynomolgus Monkey (Normotensive) | 0.4 ± 0.7 | 1.0 ± 0.4 | 150% | [8] |

| Prostaglandin F2α | 1 µg | Cynomolgus Monkey | 0.61 ± 0.10 | 0.98 ± 0.12 | 60.7% | [9] |

Note: Data for travoprost, a prostaglandin F2α analog similar to tafluprost, is presented as a proxy to illustrate the magnitude of effect on uveoscleral outflow.

Table 2: Dose-Dependent Effect of Tafluprost Acid on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) mRNA Expression in Human Non-Pigmented Ciliary Epithelial Cells (24-hour treatment)

| Target Gene | 10 µM Tafluprost Acid (Fold Change vs. Control) | 100 µM Tafluprost Acid (Fold Change vs. Control) | 1000 µM Tafluprost Acid (Fold Change vs. Control) | Reference |

| MMP-1 | ~1.5 | ~2.5 | ~4.0 | [5][7] |

| MMP-2 | ~1.2 | ~1.8 | ~2.5 | [5][7] |

| MMP-3 | ~1.3 | ~2.0 | ~3.0 | [5][7] |

| MMP-9 | ~1.8 | ~3.0 | ~5.0 | [5][7] |

| MMP-17 | ~1.4 | ~2.2 | ~3.5 | [5][7] |

| TIMP-1 | ~0.8 | ~0.6 | ~0.4 | [5][7] |

| TIMP-2 | ~0.9 | ~0.7 | ~0.5 | [5][7] |

Note: Fold change values are estimated from graphical data presented in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by tafluprost and a typical experimental workflow for studying uveoscleral outflow.

Caption: Tafluprost-induced signaling cascade in ciliary muscle cells.

Caption: Experimental workflow for measuring uveoscleral outflow.

Experimental Protocols

The following sections provide detailed methodologies for two key experimental approaches used to investigate the effects of tafluprost on aqueous humor outflow.

Measurement of Uveoscleral Outflow in Non-Human Primates using Fluorescent Tracers

This protocol describes a direct method for quantifying uveoscleral outflow in a primate model, adapted from methodologies reported in the literature.[1][4]

Materials:

-

Cynomolgus monkeys

-

Ketamine and isoflurane for anesthesia

-

Tafluprost ophthalmic solution (or other prostaglandin analog) and vehicle control

-

Fluorescent microspheres (e.g., FluoSpheres, 200 nm) or fluorescently labeled dextran

-

Dulbecco's phosphate-buffered saline (DPBS)

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Surgical microscope and microsurgical instruments

-

30-gauge infusion needle connected to a syringe pump

-

Confocal microscope

-

Image analysis software

Procedure:

-

Animal Anesthesia and Baseline Measurements: Anesthetize the monkeys with an initial intramuscular injection of ketamine, followed by maintenance with inhaled isoflurane. Perform baseline measurements of intraocular pressure (IOP) using a calibrated tonometer.

-

Drug Administration: Topically administer a single drop of tafluprost ophthalmic solution to one eye and a vehicle control to the contralateral eye. The dosing regimen can be a single application or repeated administrations over several days.

-

Tracer Infusion: At a predetermined time point after the final drug administration, cannulate the anterior chamber of both eyes with a 30-gauge infusion needle connected to a syringe pump. Infuse a fixed volume (e.g., 50 µL) of fluorescent microspheres or dextran, diluted in DPBS, into the anterior chamber at a slow, controlled rate.

-

Tracer Distribution: Allow the tracer to distribute within the anterior chamber and enter the outflow pathways for a defined period (e.g., 45 minutes).

-

Tissue Fixation and Collection: Euthanize the animal and immediately fix the eyes in situ by injecting 4% PFA into the anterior chamber for 30 minutes. Enucleate the globes, marking the 12 o'clock position for orientation.

-

Tissue Processing: Dissect the eyes, carefully separating the tissues of the uveoscleral outflow pathway, including the ciliary muscle, choroid, and sclera.

-

Imaging and Quantification: Capture images of the dissected tissues using a confocal microscope. Quantify the fluorescence intensity in the different tissue compartments using image analysis software.

-

Calculation of Uveoscleral Outflow: Calculate the uveoscleral outflow rate by comparing the amount of tracer in the uveoscleral tissues of the tafluprost-treated eye to that in the vehicle-treated control eye. The outflow is typically expressed as µL/min.

Assessment of Outflow Facility using Human Anterior Segment Perfusion Organ Culture

This ex vivo method allows for the direct measurement of changes in outflow facility through the trabecular meshwork in response to pharmacological agents, adapted from established protocols.[10][11]

Materials:

-

Human donor eyes (obtained from an eye bank)

-

Sterile dissection instruments

-

Custom-made anterior segment perfusion culture dishes with two cannulas

-

Syringe pump

-

Pressure transducer and data acquisition system

-

Culture medium (e.g., Dulbecco's Modified Eagle Medium with antibiotics)

-

Tafluprost acid (active form of tafluprost)

-

Vehicle control (e.g., DMSO)

-

CO2 incubator

Procedure:

-

Anterior Segment Preparation: Within 24 hours of enucleation, bisect the human donor eye at the equator. Carefully remove the lens, iris, and vitreous to isolate the anterior segment, which includes the cornea, sclera, and trabecular meshwork.

-

Mounting and Perfusion Setup: Mount the anterior segment onto a custom-made perfusion dish and secure it with a clamping ring. Connect one cannula to a syringe pump to deliver a constant flow of culture medium (e.g., 2.5 µL/min). Connect the second cannula to a pressure transducer to continuously monitor the intraocular pressure.

-

Stabilization: Place the perfusion setup in a CO2 incubator at 37°C and allow the IOP to stabilize for at least 24-48 hours.

-

Drug Infusion: Once a stable baseline IOP is established, switch the perfusion medium to one containing a known concentration of tafluprost acid. For paired-eye studies, perfuse the contralateral eye with a vehicle control.

-

Data Acquisition: Continuously record the IOP throughout the experiment.

-

Data Analysis: Calculate the outflow facility (C) using the Goldmann equation: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). In this ex vivo system, the episcleral venous pressure is assumed to be zero.

-

Histological and Molecular Analysis: At the end of the experiment, the anterior segment tissue can be fixed and processed for histological examination or molecular analyses (e.g., qPCR for MMP expression) to correlate functional changes with structural and molecular alterations.

Conclusion

Tafluprost effectively increases uveoscleral outflow by activating the prostanoid FP receptor and initiating a signaling cascade that leads to the upregulation of matrix metalloproteinases. This enzymatic remodeling of the extracellular matrix in the ciliary muscle and surrounding tissues reduces resistance to aqueous humor outflow, thereby lowering intraocular pressure. The experimental models and protocols detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of tafluprost and the development of novel therapeutics for glaucoma.

References

- 1. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Porcine Organ-Culture Glaucoma Model Mimicking Trabecular Meshwork Damage Using Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.bmctoday.net [assets.bmctoday.net]

- 5. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perfusion-Cultured Bovine Anterior Segments as an Ex Vivo Model for Studying Glucocorticoid-Induced Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An ex vivo model of human corneal rim perfusion organ culture - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Tafluposide in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core findings from early preclinical animal studies of Tafluposide (Tafluprost), a prostaglandin F2α analog developed for the reduction of intraocular pressure (IOP). The document summarizes key quantitative data, details significant experimental protocols, and visualizes the underlying biological and procedural pathways.

Mechanism of Action

Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, tafluprost acid.[1][2] The primary mechanism of action for tafluprost acid is as a potent and selective agonist for the prostanoid FP receptor.[1][3] Activation of FP receptors in the eye is believed to increase the uveoscleral outflow of aqueous humor, which is the main mechanism for reducing intraocular pressure.[1][3][4]

Additionally, preclinical studies in mice suggest a secondary mechanism. Activation of the FP receptor by tafluprost acid leads to the production of endogenous prostaglandins. These prostaglandins can then act on the prostanoid EP3 receptor, contributing further to the overall IOP-lowering effect.[5][6] This dual-receptor interaction pathway highlights a complex pharmacological profile.

Pharmacokinetics and Metabolism

Preclinical studies in rats and monkeys demonstrate that following topical ocular administration, tafluprost is rapidly absorbed and metabolized.

Absorption and Distribution: Maximum concentrations (Cmax) of drug-related radioactivity are observed in plasma and most ocular tissues within 15-30 minutes post-instillation.[2][7] In cynomolgus monkeys, the highest concentrations are found in the cornea, followed by the conjunctiva, iris, and ciliary body.[6][7] The active moiety, tafluprost acid, is the predominant radioactive component in the cornea, aqueous humor, and iris/ciliary body for at least 8 hours after dosing.[2]

Metabolism: Tafluprost is an ester prodrug that is not detected systemically. It is hydrolyzed locally in the eye by esterases to form tafluprost acid, the active metabolite. Tafluprost acid is then further metabolized systemically via fatty acid β-oxidation, a common pathway for endogenous fatty acids, to form 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid, which are pharmacologically inactive.[6][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for tafluprost's active metabolite, tafluprost acid, in animal models.

| Species | Tissue/Matrix | Dose | Cmax | Tmax | AUC | Reference |

| Cynomolgus Monkey | Plasma | 1 µ g/eye | 0.907 ng eq./g | 0.083 hr (~5 min) | Data not available | [7] |

| Cynomolgus Monkey | Cornea | 1 µ g/eye | 784 ng eq./g | 0.25 hr (15 min) | Data not available | [7] |

| Cynomolgus Monkey | Aqueous Humor | 10 µ g/eye | ~10 ng eq./g | ~0.5 hr (30 min) | Data not available | [7] |

| Sprague-Dawley Rat | Plasma | 0.005% solution | Not quantified | < 15 min | Data not available | [2] |

| Sprague-Dawley Rat | Ocular Tissues | 0.005% solution | Not quantified | < 15 min | Data not available | [2] |

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of tafluprost is the dose-dependent reduction of intraocular pressure. This has been demonstrated in several normotensive and hypertensive animal models.

Quantitative Pharmacodynamic Data

The table below presents the IOP-lowering efficacy of tafluprost observed in key preclinical studies.

| Species / Model | Dose | Mean IOP Reduction | Comparator | Reference |

| Cynomolgus Monkey (Normotensive) | 0.0025% | Significantly more than comparator | 0.005% Latanoprost | [5] |

| Cynomolgus Monkey (Ocular Hypotensive) | 0.0015% | 3.2 ± 0.3 mmHg (22%) | 2.2 ± 0.3 mmHg (15%) with 0.005% Latanoprost | [9] |

| C57BL/6J Mouse (Wild-Type) | 0.0015% | 25.8 ± 2.1% | Not applicable | [5][6] |

| FP Receptor Knockout (FPKO) Mouse | 0.0015% | -0.9 ± 1.5% (No significant reduction) | Not applicable | [5][6] |

| EP3 Receptor Knockout (EP3KO) Mouse | 0.0015% | 16.5 ± 1.7% (Significantly less than WT) | Not applicable | [5][6] |

Preclinical Safety and Toxicology

Preclinical safety evaluations focused on ocular tolerance and potential systemic effects. In a study using New Zealand albino rabbits, a preservative-free formulation of tafluprost demonstrated significantly better ocular surface tolerance compared to commercially available latanoprost containing the preservative benzalkonium chloride (BAK).[3]

Summary of Ocular Tolerance Study in Rabbits

| Parameter | Preservative-Free Tafluprost (0.0015%) | Latanoprost (0.005% with 0.02% BAK) | 0.02% BAK Alone | Finding |

| Clinical Observation | Similar to saline control | Highest toxicity score | Highest toxicity score | Tafluprost was well-tolerated clinically. |

| In Vivo Confocal Microscopy | Normal epithelial structures | Severe epithelial damage, inflammatory infiltration | Severe epithelial damage, inflammatory infiltration | Tafluprost did not induce microscopic corneal or conjunctival damage. |

| Inflammatory Cell Infiltration (CD45+) | Low (similar to control) | High | High | Tafluprost induced minimal inflammatory response. |

| Apoptotic Cells (TUNEL+) | Low (similar to control) | High | High | Tafluprost was associated with low levels of apoptosis on the ocular surface. |

| Data sourced from Liang et al.[3] |

Key Experimental Protocols

Detailed and consistent methodologies are crucial for the reliable evaluation of ophthalmic drugs in preclinical models.

IOP Measurement in Conscious Cynomolgus Monkeys

This protocol outlines a common procedure for assessing the pharmacodynamic effect of tafluprost on IOP in non-anesthetized primates.

Protocol Steps:

-

Animal Selection and Training: Healthy, adult cynomolgus monkeys are trained to cooperate with the procedures while conscious to avoid the confounding effects of anesthesia on IOP.[10]

-

Baseline IOP Measurement: Prior to drug administration, baseline IOP is measured at several time points over multiple days to establish a consistent diurnal rhythm for each animal.

-

Drug Administration: A precise volume (e.g., 20 µL) of the tafluprost ophthalmic solution or vehicle control is administered topically to one or both eyes.

-

Tonometry: At predetermined intervals following instillation, a topical anesthetic is applied, and IOP is measured using a calibrated tonometer, such as a pneumatonograph or a handheld applanation tonometer.[11] Multiple readings are typically taken and averaged to ensure accuracy.

-

Data Analysis: The IOP values are recorded, and the change from baseline is calculated. Statistical comparisons are made between the tafluprost-treated group and the vehicle-control group to determine efficacy.

Bioanalysis of Tafluprost Acid in Ocular Tissues

This protocol describes the general methodology for quantifying the active metabolite in ocular tissues like the aqueous humor.

-

Animal Dosing and Sample Collection: Following topical administration of tafluprost to the animal model (e.g., Sprague-Dawley rat), animals are euthanized at specified time points.[12]

-

Tissue Extraction: Aqueous humor is carefully aspirated from the anterior chamber using a fine-gauge needle. The collected sample is immediately stabilized and frozen at -80°C.

-

Sample Preparation: Prior to analysis, proteins are precipitated from the aqueous humor sample using an organic solvent (e.g., acetonitrile) containing an appropriate internal standard. The sample is centrifuged, and the supernatant is collected for analysis.

-